Ammonium hexafluorogermanate
Description
Thematic Overview of Ammonium (B1175870) Hexafluorogermanate in Contemporary Inorganic and Materials Science
In modern scientific research, ammonium hexafluorogermanate is a pivotal compound with diverse applications. It is extensively used as a precursor for the deposition of germanium-based thin films through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). These films are integral to the microelectronics and optoelectronics industries, finding use in transistors and photodetectors due to germanium's advantageous electrical and light-absorption properties. Current time information in বুর্দবান দিভিজিওন, IN.
The compound also serves as a starting material for synthesizing a range of other germanium compounds, including nanoparticles and doped materials, because it provides a high-purity source of germanium. Current time information in বুর্দবান দিভিজিওন, IN. In materials science, it is leveraged in the creation of high-performance glass and ceramics, where it enhances thermal and mechanical properties. arxiv.org Furthermore, research is exploring its potential as a solid-state electrolyte in lithium batteries and as a catalyst in organic reactions. Current time information in বুর্দবান দিভিজিওন, IN. Another notable application is its use in substituting aluminum with germanium in Y-type zeolites. engineering.org.cnlibretexts.org
The thermal decomposition of this compound is a significant area of study. Upon heating, it breaks down into volatile products such as germanium tetrafluoride (GeF₄), ammonia (B1221849) (NH₃), and hydrogen fluoride (B91410) (HF). google.comcrystallography.net This property is harnessed in processes like the pre-cleaning of semiconductor substrates. google.com
Historical Evolution of Academic Inquiry into Hexafluorogermanates
The academic investigation of hexafluorogermanates dates back to the early 20th century, with foundational work on their structures being a key milestone. A seminal 1939 paper by J. L. Hoard and W. B. Vincent, published in the Journal of the American Chemical Society, detailed the crystal structures of potassium hexafluorogermanate and this compound. amazonaws.comacs.org This research provided the first comprehensive structural data for these compounds, establishing that this compound possesses a cubic crystal system with the space group Fm3m at room temperature. allen.in
Early studies focused on the fundamental synthesis and characterization of these complex fluorides. acs.org Over the decades, as analytical techniques advanced, so did the depth of research into hexafluorogermanates. Investigations expanded to include their thermal properties, vibrational spectra, and their utility in various chemical reactions. arxiv.orgrightanswerknowledge.com The development of fields like semiconductor manufacturing and advanced materials synthesis in the latter half of a century provided new contexts and applications for these compounds, driving further research into their properties and potential uses. arxiv.orggoogle.com More recent studies have continued to refine our understanding of their structural phases and have explored their application in creating novel materials, such as metal-organic frameworks (MOFs). engineering.org.cn
Comparative Perspectives with Related Group 14 Hexafluorometallate Systems
This compound belongs to the broader class of Group 14 hexafluorometallates, which also includes compounds like ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆). google.com The elements of Group 14—carbon, silicon, germanium, tin, and lead—exhibit a trend from nonmetallic to metallic character down the group. libretexts.org This trend influences the properties of their corresponding hexafluorometallate complexes.
A direct comparison between this compound and ammonium hexafluorosilicate reveals key differences. While both are used in semiconductor processing, this compound has a higher sublimation temperature. google.com This allows for selective sublimation when both are present on a substrate, a useful property in multi-step cleaning processes. google.com Structurally, at room temperature, (NH₄)₂GeF₆ typically adopts a cubic crystal structure, similar to the α-form of (NH₄)₂SiF₆ (the mineral cryptohalite). allen.in However, ammonium hexafluorosilicate also exists in other polymorphic forms, such as the trigonal β-form (bararite), a complexity arising from the nature of its hydrogen bonding.
The stability and reactivity of these compounds are also influenced by the central Group 14 atom. The strength of the bond between the central atom and fluorine tends to decrease down the group, which can affect the thermal stability and reactivity of the hexafluorometallate anion. For instance, the formation of (NH₄)₂GeF₆ and (NH₄)₂SiF₆ from their respective oxides and ammonium fluoride is a key reaction in surface treatments of germanium and silicon wafers. researchgate.net
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | (NH₄)₂GeF₆ |
| Molar Mass | 222.70 g/mol amazonaws.com |
| Appearance | White crystalline solid allen.in |
| Density | 2.564 g/cm³ allen.in |
| Melting Point | 380 °C (sublimes) arxiv.org |
| Solubility in Water | Soluble allen.in |
| Solubility in Alcohol | Insoluble allen.in |
Crystallographic Data of this compound
| Parameter | Value | Reference |
| Crystal System | Cubic | allen.in |
| Space Group | Fm3m | allen.in |
| Lattice Constant (a) | 5.85 Å | amazonaws.com |
| Lattice Constant (b) | 5.85 Å | amazonaws.com |
| Lattice Constant (c) | 4.775 Å (Trigonal setting) | amazonaws.com |
| Angle (α) | 90° | amazonaws.com |
| Angle (β) | 90° | amazonaws.com |
| Angle (γ) | 120° (Trigonal setting) | amazonaws.com |
Note: Some databases report trigonal cell parameters for a structure that is fundamentally cubic. The cubic setting (Fm3m) is most commonly cited. allen.inamazonaws.com
Structure
2D Structure
Properties
Molecular Formula |
F6GeH8N2 |
|---|---|
Molecular Weight |
222.70 g/mol |
IUPAC Name |
diazanium;hexafluorogermanium(2-) |
InChI |
InChI=1S/F6Ge.2H3N/c1-7(2,3,4,5)6;;/h;2*1H3/q-2;;/p+2 |
InChI Key |
NDVZEQNPAUUIMP-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].F[Ge-2](F)(F)(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Classical and Modern Synthesis Approaches for Ammonium (B1175870) Hexafluorogermanate
The synthesis of ammonium hexafluorogermanate can be achieved through various methods, ranging from classical aqueous reactions to more advanced controlled techniques designed to yield high-purity crystalline products.
Direct reaction pathways are a common method for synthesizing this compound. One established method involves the reaction of germanium dioxide (GeO₂) with hydrofluoric acid in the presence of ammonia (B1221849). smolecule.com This approach leverages the solubility of GeO₂ in hydrofluoric acid to form hexafluorogermanic acid, which is then neutralized by ammonia to precipitate the ammonium salt.
Another direct pathway is the fluorination of germanium-containing raw materials using ammonium fluorides, such as ammonium hydrodifluoride. researchgate.net This process can involve sublimation to isolate the this compound, which is then dissolved and processed to yield the final product. researchgate.net A potential pathway involves reacting germanium dioxide with an aqueous solution of ammonium fluoride (B91410). smolecule.com
A general representation of the primary reaction is: GeO₂ + 6 HF + 2 NH₃ → (NH₄)₂GeF₆ + 2 H₂O
Achieving high crystalline purity is crucial for the applications of this compound in the electronics and semiconductor industries. americanelements.comchemimpex.com Controlled precipitation is a key technique used to achieve this. This method involves mixing aqueous solutions of ammonium fluoride (NH₄F) and germanium tetrafluoride (GeF₄) to precipitate the less soluble this compound. smolecule.comsmolecule.com
Hydrothermal synthesis is another advanced method for producing highly pure, crystalline inorganic materials like this compound. smolecule.com This technique involves dissolving precursors, typically germanium dioxide and ammonium fluoride, in water within a sealed vessel (an autoclave) and heating it under pressure. smolecule.com The elevated temperature and pressure facilitate the growth of well-defined, high-purity crystals. smolecule.com
The purity and quality of the final product are highly dependent on several key parameters in these processes. The stoichiometric ratio of the precursors is critical; precise control over the amounts of germanium and fluoride sources directly influences the product's phase purity, crystallinity, and the formation of unwanted by-products. smolecule.com
Table 1: Comparison of Synthesis Methodologies for this compound
| Method | Precursors | Key Principle | Primary Advantage |
|---|---|---|---|
| Direct Reaction | Germanium Dioxide (GeO₂), Hydrofluoric Acid (HF), Ammonia (NH₃) | Reaction of a germanium oxide with a fluoride source and ammonia. | Utilizes readily available germanium precursors. |
| Precipitation | Ammonium Fluoride (NH₄F), Germanium Tetrafluoride (GeF₄) | Mixing solutions of soluble salts to precipitate the less soluble product. smolecule.com | Allows for control over purity through solution concentration. |
| Hydrothermal Synthesis | Germanium Dioxide (GeO₂), Ammonium Fluoride (NH₄F) | Crystallization from a hot, high-pressure aqueous solution. smolecule.com | Produces well-defined crystals with high phase purity. smolecule.com |
This compound as a Precursor for Advanced Materials Fabrication
This compound is a valuable precursor for fabricating a range of advanced germanium-containing materials due to its high purity and stability. smolecule.comchemimpex.com
This compound serves as a key precursor for the deposition of thin films of germanium and its compounds using techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). smolecule.com In these processes, the precursor must be volatile, thermally stable, and reactive under controlled conditions. harvard.edu this compound is used as a germanium source for applications such as depositing thin films for semiconductor materials. americanelements.com These thin films are integral to the fabrication of microelectronic and optoelectronic components, including transistors and photodetectors, where germanium's electrical properties are advantageous. smolecule.com
In a process for removing germanium-containing oxide material from a substrate, (NH₄)₂GeF₆ is formed as a pre-clean material which is then removed via sublimation. google.com The sublimation temperature of this compound is noted to be significantly higher than that of its silicon analog, ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆). google.com (NH₄)₂GeF₆ may be volatilized at temperatures greater than about 300°C. google.com This thermal property is critical for its use in sequential deposition or cleaning processes. google.com
The compound is also utilized as a starting material for the synthesis of germanium nanoparticles. smolecule.com As a readily available source of high-purity germanium, it can be chemically converted to produce nanoparticles. smolecule.com These nanoparticles possess unique optical and electronic properties due to quantum confinement effects, making them subjects of intense research for applications in catalysis, imaging, and drug delivery. smolecule.com
Doping, the intentional introduction of impurities into a material to alter its properties, is another area where this compound is employed. It is used to dope (B7801613) various host materials with germanium, thereby modifying their electrical and optical characteristics for specific technological applications. smolecule.com A notable example is its use in the synthesis of zeolites, where it facilitates the substitution of aluminum with germanium in the zeolite framework, creating materials with altered catalytic and adsorption properties. chemicalbook.comfishersci.ie
Table 2: Applications of this compound in Materials Fabrication
| Application Area | Technique/Process | Role of (NH₄)₂GeF₆ | Resulting Material/Product |
|---|---|---|---|
| Thin Film Deposition | CVD, ALD smolecule.com | Volatile Germanium Source Precursor americanelements.com | Germanium-containing thin films for electronics smolecule.com |
| Nanomaterial Synthesis | Chemical Conversion | High-Purity Germanium Source smolecule.com | Germanium nanoparticles smolecule.com |
| Materials Doping | Framework Substitution | Germanium Doping Agent smolecule.com | Germanium-doped materials (e.g., Ge-substituted zeolites) chemicalbook.com |
Chemical Transformation of Germanium Substrates to Fluoro-Germanates
The conversion of germanium substrates into fluoro-germanate compounds represents a significant area of materials science, driven by the potential applications of the resulting materials in electronics and optics. One prominent method for this transformation involves the direct chemical treatment of germanium surfaces.
Vapor-Phase Treatment of Germanium Wafers
A key synthetic methodology for producing this compound directly on a germanium substrate involves the exposure of single crystal germanium wafers to a vapor-phase chemical mixture. arxiv.orgresearchgate.netarxiv.org This treatment leads to the formation of a polycrystalline layer on the wafer's surface. arxiv.orgresearchgate.netarxiv.org
Detailed research has shown that exposing a p-type single crystal germanium wafer to the vapors of a hydrofluoric acid (HF) and nitric acid (HNO₃) solution effectively transforms the surface. arxiv.org The resulting surface layer is not composed of a single product, but rather a combination of germanates. arxiv.orgresearchgate.net Structural and vibrational analysis confirms the formation of this compound, (NH₄)₂GeF₆, alongside a hexagonal α-phase of germanium oxide (α-GeO₂). arxiv.orgresearchgate.net
The transformation is evidenced by several analytical techniques. X-ray diffraction (XRD) patterns confirm the polycrystalline nature of the grown layer and indicate a preferential crystal growth orientation in the <101> direction for the germanate crystals. arxiv.orgarxiv.org Further confirmation is provided by Fourier Transform Infrared (FTIR) spectroscopy, which detects the characteristic local vibrational modes of N-H and Ge-F, confirming the presence of the NH₄⁺ and GeF₆²⁻ ions that constitute this compound. arxiv.orgresearchgate.net Additionally, Ge-O stretching modes are observed, which are attributed to the germanium oxide component formed concurrently on the surface. arxiv.orgresearchgate.net
The process is influenced by the composition of the acid vapor. For instance, using a vapor from an HF:HNO₃ solution with a 7:5 ratio, the surface of the germanium wafer visibly changes, first to a gold color and then becoming hazy over time. arxiv.org This acid vapor treatment can also induce a yellow photoluminescence from the germanium surface at room temperature. arxiv.orgarxiv.org
This method is analogous to processes used for silicon wafers, where exposure to a similar acid vapor mixture can transform the silicon surface into ammonium silicon hexafluoride, (NH₄)₂SiF₆. arxiv.org The formation of this compound is a thermodynamically stable outcome of this chemical vapor treatment. researchgate.net
Interactive Data Table: Summary of Vapor-Phase Treatment Findings
| Parameter | Description | Finding | Analytical Evidence |
| Substrate | The initial material being treated. | Single crystal p-type Germanium wafer | - |
| Reactants | The chemical vapors used for the surface transformation. | Vapors of a hydrofluoric acid (HF) and nitric acid (HNO₃) mixture. arxiv.org | - |
| Primary Product | The main fluoro-germanate compound formed. | This compound ((NH₄)₂GeF₆). arxiv.orgresearchgate.net | XRD, FTIR (N-H and Ge-F vibrational modes). arxiv.orgresearchgate.net |
| By-product | Other compounds formed during the reaction. | Hexagonal α-phase Germanium Oxide (α-GeO₂). arxiv.orgresearchgate.net | XRD, FTIR (Ge-O stretching modes). arxiv.orgresearchgate.net |
| Product Layer | The nature of the newly formed surface layer. | Polycrystalline with a preferential <101> growth orientation. arxiv.orgarxiv.org | X-ray Diffraction (XRD). arxiv.org |
| Observable Effect | A notable optical property of the treated surface. | Yellow photoluminescence at room temperature. arxiv.orgarxiv.org | Photoluminescence Spectroscopy. researchgate.net |
Crystallographic Investigations and Structural Dynamics
Elucidation of the Crystal Structure of Ammonium (B1175870) Hexafluorogermanate
The crystal structure of ammonium hexafluorogermanate has been the subject of several investigations, leading to reports of different symmetries under ambient conditions. This complexity suggests a subtle interplay of factors, including temperature and crystal growth conditions, influences the resulting crystalline form.
Crystallographic studies of this compound have identified at least three different space groups at room temperature. Early research reported a trigonal structure. nih.gov Another common observation points towards a cubic crystal system. wikipedia.org More recent findings have also identified a hexagonal symmetry for single crystals grown at room temperature. researchgate.net
Trigonal System: An early determination of the crystal structure assigned this compound to the trigonal space group P-3m1. nih.gov
Cubic System: Several sources report a cubic crystal structure with the space group Fm3m. wikipedia.org
Hexagonal System: A study on single crystals of (NH₄)₂GeF₆ grown at room temperature revealed a hexagonal symmetry with the space group P6₃mc. This finding highlights that different crystallization conditions may yield different polymorphic forms. researchgate.net
The unit cell parameters for the trigonal and cubic phases are summarized in the table below.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Trigonal | P-3m1 | 5.85 | 5.85 | 4.775 | 90 | 90 | 120 |
| Cubic | Fm3m | - | - | - | - | - | - |
Data for the cubic system's lattice parameters were not specified in the reviewed sources.
The crystal structure of this compound is built around the hexafluorogermanate (GeF₆²⁻) anion. In this complex ion, the central germanium atom is coordinated to six fluorine atoms, forming an octahedral geometry. This [GeF₆]²⁻ octahedron is a fundamental building block of the crystal lattice.
The ammonium cation (NH₄⁺) plays a crucial role in the crystal structure of this compound. As a counter-ion, it balances the negative charge of the GeF₆²⁻ anions. The tetrahedral geometry of the ammonium ion and its ability to form hydrogen bonds are significant factors influencing the crystal packing and structural stability.
Analysis of Structural Phase Transitions
This compound is known to undergo structural phase transitions, which are changes in its crystal structure as a function of temperature. These transitions are often associated with changes in the rotational and orientational order of the constituent ions.
Temperature-dependent studies have revealed the existence of different crystalline phases of this compound. A cubic phase has been reported for crystals grown at 50 °C, while trigonal and hexagonal phases are observed at room temperature. researchgate.net This indicates that at least one phase transition occurs between room temperature and 50 °C.
Detailed temperature-dependent crystallographic studies, such as X-ray or neutron diffraction performed over a range of temperatures, would be necessary to fully characterize the sequence of phase transitions and to determine the precise transition temperatures and the nature of the structural changes. Such studies on the related compound, (NH₄)₃GeF₇, have shown a phase transition that involves an increase in symmetry as the temperature is lowered, which is a relatively unusual phenomenon. mdpi.com
The mechanisms driving the structural phase transitions in this compound are likely related to changes in the dynamic behavior of the ammonium (NH₄⁺) cations and the hexafluorogermanate (GeF₆²⁻) anions.
Hexafluorogermanate Anion Disorder: The octahedral GeF₆²⁻ anions can also exhibit rotational or orientational disorder. This can involve slight rotations of the octahedra as a whole or a statistical distribution of the fluorine atoms over several possible sites. Changes in the degree of this disorder with temperature can also trigger structural phase transitions. Studies on the related compound (NH₄)₃GeF₇ suggest that the ordering of ammonium groups is a key driver of the phase transitions. mdpi.comresearchgate.net
Influence of Hydrogen Bonding on Structural Stability
In many ammonium salts, interactions between the cations and anions are of particular importance in how the compounds undergo phase changes. wikipedia.org The hydrogen bonding network in ammonium hexafluorometallates, including the germanate, allows these salts to exhibit complex phase behaviors that are not typically observed in simple ionic salts. wikipedia.org For instance, in the isostructural compound ammonium hexafluorosilicate (B96646), ((NH₄)₂SiF₆), it is well-established that hydrogen bonding governs its ability to adopt different polymorphic forms. wikipedia.org Similarly, in ammonium hexafluorotitanate, X-ray crystallography has revealed that the hexafluorotitanate ([TiF₆]²⁻) octahedra interact with the ammonium cations through hydrogen bonds, defining the crystal structure. wikipedia.org
The orientational disorder of the ammonium ions is a key factor in the structural dynamics of these compounds. At different temperatures and pressures, the degree of rotational freedom of the NH₄⁺ ions can change, leading to structural phase transitions. The hydrogen bonds temper this disorder, providing a degree of structural rigidity. The strength and geometry of these N-H···F bonds are critical in determining the temperatures and pressures at which phase transitions occur, thereby directly impacting the stability of any given polymorph. The interplay between the rotational motion of the ammonium cations and the static lattice of the hexafluorogermanate anions, mediated by hydrogen bonding, is a defining characteristic of the compound's structural chemistry.
Comparative Crystallography with Isoelectronic and Isostructural Compounds
This compound is part of a larger family of compounds with the general formula A₂MX₆. A comparative crystallographic analysis with its isoelectronic and isostructural counterparts, primarily ammonium hexafluorosilicate ((NH₄)₂SiF₆) and ammonium hexafluorotitanate ((NH₄)₂TiF₆), offers valuable insights into the subtle structural variations that arise from changes in the central metal atom.
These compounds are known to exhibit polymorphism, existing in different crystal structures depending on the conditions of their formation and environment. wikipedia.org this compound itself has been reported to crystallize in both cubic and trigonal systems. nih.gov One form possesses a cubic crystal system with the space group Fm3m. Another reported structure is a trigonal phase with the space group P-3m1. nih.gov
This polymorphic nature is shared with ammonium hexafluorosilicate, which has three well-documented polymorphs. wikipedia.org The α-form, known as the mineral cryptohalite, is cubic with the space group Fm3m. wikipedia.org The β-form, found as the mineral bararite, is trigonal. wikipedia.org A third γ-form has a hexagonal symmetry. wikipedia.org The existence of multiple polymorphs highlights the complex interplay of ionic size, packing efficiency, and intermolecular forces, including hydrogen bonding. wikipedia.org
The table below provides a comparison of the crystallographic data for this compound and its silicate analogue.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound (Trigonal) | (NH₄)₂GeF₆ | Trigonal | P-3m1 | 5.85 | 5.85 | 4.775 | 90 | 90 | 120 |
| Ammonium Hexafluorosilicate (Cubic, α-form) | (NH₄)₂SiF₆ | Cubic | Fm3m | 8.395 | 8.395 | 8.395 | 90 | 90 | 90 |
This table is interactive and can be sorted by column.
The differences in the lattice parameters and crystal systems can be attributed primarily to the differing ionic radii of the central atoms (Ge⁴⁺ vs. Si⁴⁺). The larger size of the germanium ion compared to the silicon ion influences the unit cell dimensions and can affect the stability of the different polymorphic forms. The study of these isostructural compounds provides a model system for understanding how subtle changes in chemical composition can lead to significant differences in solid-state structure and properties.
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared spectroscopy is a powerful tool for identifying the functional groups and probing the interactions within a molecule. In the case of ammonium (B1175870) hexafluorogermanate, IR spectra reveal characteristic absorption bands corresponding to the vibrations of the ammonium (NH₄⁺) cation and the hexafluorogermanate (GeF₆²⁻) anion.
The GeF₆²⁻ anion, possessing an octahedral geometry, exhibits specific vibrational modes. Local vibrational mode analysis confirms the presence of Ge-F vibrational modes. arxiv.orgresearchgate.net Studies on thin films formed on germanium surfaces treated with buffered hydrofluoric acid (BHF) have shown the formation of ammonium hexafluorogermanate. researchgate.netresearchgate.net The analysis of these films helps in assigning the vibrational frequencies associated with the Ge-F bonds. One of the key vibrational modes for the GeF₆²⁻ anion is the F₁ᵤ stretching vibration, which is IR active. biointerfaceresearch.com
A study involving the transformation of a germanium wafer surface into this compound identified distinct peaks in the Fourier Transform Infrared (FTIR) spectrum. arxiv.org These peaks are attributed to the vibrational modes of the NH₄⁺ and GeF₆²⁻ ions. arxiv.org
Table 1: Observed FTIR Peak Frequencies for this compound arxiv.org
| Frequency (cm⁻¹) | Assignment | Intensity |
| ~3300 | ν(N-H) in NH₄⁺ | Very Strong |
| 1433 | δ(N-H) in NH₄⁺ | Strong |
| ~725 | ν(Ge-F) in GeF₆²⁻ | Strong |
This table is based on data presented in a study on the transformation of germanium to fluogermanates. arxiv.org
The vibrational spectrum of the ammonium ion in (NH₄)₂GeF₆ is indicative of its local environment and the extent of hydrogen bonding. The N-H stretching (ν) and bending (δ) modes are particularly sensitive to these interactions. arxiv.orgcdnsciencepub.com The presence of a combination band (ν₄ + ν₆) in the IR spectrum is considered evidence for hydrogen bonding. cdnsciencepub.com
A detailed study using isotopically dilute NH₃D⁺ ions in (NH₄)₂GeF₆ has provided significant insights. cdnsciencepub.comresearchgate.net The observation of N-D stretching doublets and bending triplets in the IR spectra confirms the C₃ᵥ symmetry of the ammonium ion at its lattice site. cdnsciencepub.comresearchgate.net This indicates that the ammonium ions are not freely rotating but are fixed in position, likely due to hydrogen bonding between the ammonium hydrogens and the fluorine atoms of the hexafluorogermanate anions. cdnsciencepub.com The spectra are consistent with non-rotating ammonium ions where the only rotational motions are librational. cdnsciencepub.comresearchgate.net
Raman Spectroscopy for Lattice Dynamics and Molecular Fingerprints
Raman spectroscopy complements IR spectroscopy by providing information on different vibrational modes, particularly those that are symmetric and less polar. It is a valuable technique for studying the lattice dynamics and obtaining a molecular "fingerprint" of the compound. nih.govresearchgate.net
For the octahedral GeF₆²⁻ group, internal vibrations can be classified using positional symmetry methods. researchgate.net Raman intensity maps can be used to visualize these internal modes. researchgate.net In similar hexafluorosilicate (B96646) compounds, Raman active modes such as ν₁(Si-F), ν₂(Si-F), and ν₅(F-Si-F) are typically observed below 700 cm⁻¹. biointerfaceresearch.com While specific Raman data for (NH₄)₂GeF₆ is not detailed in the provided search results, the principles from analogous compounds like (NH₄)₂SiF₆ are applicable. researchgate.netbiointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR) for Chemical Environment Probing
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms. nih.gov In this compound, the ¹⁹F NMR spectrum would provide information about the Ge-F bonding and the symmetry of the GeF₆²⁻ anion. acs.org Studies on related hexafluorometallate compounds demonstrate the utility of ¹⁹F NMR in characterizing the anionic sublattice. acs.org For instance, in aqueous solutions of hexafluorosilicate salts, intense singlet signals in the ¹⁹F NMR spectrum are characteristic of the SiF₆²⁻ anion. researchgate.net A similar singlet would be expected for the symmetric GeF₆²⁻ anion in solution.
Correlation of Experimental Spectra with Theoretical Vibrational Frequencies
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to predict vibrational frequencies. dntb.gov.uanih.gov These calculated frequencies can then be correlated with experimental IR and Raman spectra to provide a more definitive assignment of the observed vibrational modes. nih.gov
For the ammonium ion, theoretical studies have been conducted to predict its harmonic vibrational frequencies at various levels of theory. dntb.gov.ua These calculations, when compared with experimental data for related molecules, show that methods incorporating electron correlation provide frequencies in good agreement with experimental values. dntb.gov.ua Similar theoretical analyses for the GeF₆²⁻ anion would involve calculating the frequencies of its normal modes (A₁g, E_g, F₂g, F₁u, F₂u), which can then be compared to experimental Raman and IR data. While specific theoretical frequency calculations for (NH₄)₂GeF₆ were not found in the search results, the methodology is well-established for similar molecules and ions. dntb.gov.uanih.gov
Reactivity, Chemical Transformations, and Reaction Mechanisms
Thermolytic Decomposition Pathways and Products
The thermal decomposition of ammonium (B1175870) hexafluorogermanate, (NH₄)₂GeF₆, is a process that yields different products depending on the conditions. When heated, it can decompose to release hazardous gases such as ammonia (B1221849) and hydrogen fluoride (B91410). smolecule.com The decomposition process for analogous compounds like ammonium hexafluoroaluminate, (NH₄)₃AlF₆, occurs in multiple steps, suggesting a similar pathway for the germanium compound. For (NH₄)₃AlF₆, the decomposition proceeds through intermediates like NH₄AlF₄ to ultimately yield pure AlF₃ at a sufficiently high temperature (400 °C). ysxbcn.com
In some applications, the thermal decomposition of (NH₄)₂GeF₆ is utilized to form other desired materials. For instance, heating can lead to the formation of germanium tetrafluoride (GeF₄), ammonia (NH₃), and hydrogen fluoride (HF). google.com A study on a similar compound, hydroxylammonium fluorogermanate ((NH₃OH)₂GeF₆), showed that its thermal decomposition at 500°C results in germanium dioxide (GeO₂). researchgate.net The decomposition of (NH₃OH)₂GeF₆ is complex, involving the formation of gaseous products like HF, NH₂OH, and GeF₄ in an initial stage, followed by the appearance of NH₃ and N₂ at higher temperatures. sci-hub.ru The simultaneous production of water and GeF₄ can lead to the hydrolysis of GeF₄ to form GeO₂. sci-hub.ru
The sublimation of ammonium hexafluorogermanate has been noted to occur at temperatures around 220°C. researchgate.net However, another source indicates sublimation occurs at 380°C. pageplace.de The final solid residue after thermal decomposition is often germanium dioxide. researchgate.netsci-hub.ru
Table 1: Thermal Decomposition Products of this compound and Related Compounds
| Compound | Decomposition Temperature | Gaseous Products | Solid Residue | Reference |
|---|---|---|---|---|
| This compound ((NH₄)₂GeF₆) | Not specified | Ammonia (NH₃), Hydrogen Fluoride (HF), Germanium Tetrafluoride (GeF₄) | Not specified | smolecule.comgoogle.com |
| Hydroxylammonium Fluorogermanate ((NH₃OH)₂GeF₆) | 500°C | HF, NH₂OH, GeF₄, NH₃, N₂ | Germanium Dioxide (GeO₂) | researchgate.netsci-hub.ru |
| Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆) | 400°C | Ammonia (NH₃), Hydrogen Fluoride (HF) | Aluminum Fluoride (AlF₃) | ysxbcn.com |
Oxidation-Reduction Properties and Associated Reactions
This compound can participate in oxidation-reduction reactions, acting as both an oxidizing and reducing agent depending on the specific reaction conditions. smolecule.com The germanium in the hexafluorogermanate anion (GeF₆²⁻) is in the +4 oxidation state, which is its most stable oxidation state.
The compound's redox behavior is integral to some of its applications. For example, in the synthesis of other materials, the GeF₆²⁻ anion can be reduced. Germanium difluoride (GeF₂), a strong reducing agent, can be prepared by the reduction of germanium tetrafluoride with germanium metal. cdnsciencepub.com While not a direct reaction of this compound, this illustrates the accessibility of lower oxidation states for germanium from a fluorinated precursor.
Role in the Synthesis of Diverse Germanium Compounds
This compound is a key precursor for the synthesis of a variety of germanium-containing materials due to its high purity and stability. smolecule.comchemimpex.com It is widely used in the production of germanium-based materials for the semiconductor industry. chemimpex.com
Specific applications include:
Germanium-based Thin Films: It serves as a precursor for depositing thin films of germanium and germanium-containing materials via techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). smolecule.com These films are used in microelectronics, such as in the fabrication of transistors, and in optoelectronic devices like photodetectors and solar cells. smolecule.com
Germanium Nanoparticles: The compound is a starting material for synthesizing germanium nanoparticles, which have applications in catalysis, drug delivery, and imaging. smolecule.com
Germanium-doped Materials: Doping other materials with germanium, using this compound as the source, can alter their electrical and optical properties for various technological uses. smolecule.com
Other Germanium Compounds: It can be used to prepare other germanium compounds. chembk.com For example, the reaction of germanium dioxide with ammonium fluoride can produce this compound, which can then be used in subsequent synthetic steps. researchgate.net
Interactions with Other Chemical Species and Solvents
This compound is a white crystalline solid that is soluble in water but insoluble in alcohol. wikipedia.orgchemister.ru Its solubility in polar solvents is a key characteristic. chemimpex.com The compound dissolves in strong acids or bases. gelest.com
It can react with other chemical species in various ways:
Reaction with Acids: Treatment of a germanium wafer surface with a vapor of hydrofluoric acid (HF) and nitric acid (HNO₃) can lead to the formation of this compound and germanium oxide. arxiv.org
Reaction with Ammonium Fluoride: Germanium dioxide can react with ammonium fluoride to generate this compound. researchgate.net
Reaction with Metal Fluorides: It has the potential to react with other metal fluorides to form mixed-metal fluoride compounds. smolecule.com
Incompatible Materials: It is generally considered incompatible with strong acids and oxidizing agents. fishersci.comthermofisher.com
Table 2: Solubility and Reactivity of this compound
| Solvent/Reagent | Interaction | Reference |
|---|---|---|
| Water | Soluble | wikipedia.orgchemister.ru |
| Alcohol | Insoluble | wikipedia.orgchemister.ru |
| Strong Acids | Soluble/Reacts | gelest.com |
| Strong Bases | Soluble/Reacts | gelest.com |
| Oxidizing Agents | Incompatible | fishersci.comthermofisher.com |
Studies on Hydrogen Bonding and its Role in Chemical Behavior
Hydrogen bonding plays a significant role in the structure and properties of this compound. The compound consists of ammonium cations (NH₄⁺) and hexafluorogermanate anions (GeF₆²⁻). smolecule.com The crystal structure suggests that the orientation of the NH₄⁺ ion is maintained by four trifurcated hydrogen bonds with the surrounding fluorine atoms of the GeF₆²⁻ anions. cdnsciencepub.com Three of these hydrogen bonds are equivalent, while the fourth is slightly different. cdnsciencepub.com
Computational studies on related hexafluorosilicate (B96646) materials have shown that hydrogen bonding between the anion and certain molecules, like acetylene (B1199291), can be very strong, leading to potential applications in gas separation. acs.org While this is not a direct study of this compound, it highlights the importance of hydrogen bonding involving hexafluorometallate anions.
Advanced Materials Science Applications Research Focus
Utilization in Advanced Semiconductor Device Research
Ammonium (B1175870) hexafluorogermanate serves as a high-purity germanium source, which is critical for the semiconductor industry. americanelements.com It is particularly valuable as a precursor for the deposition of germanium-containing thin films through methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). chemimpex.com These films are integral to the fabrication of next-generation electronic and optoelectronic components. chemimpex.com
In microelectronics, germanium thin films are utilized in the manufacturing of high-performance transistors. chemimpex.com As a precursor, ammonium hexafluorogermanate facilitates the creation of these essential semiconductor layers. americanelements.com Germanium is valued for its superior electrical properties in certain applications compared to traditional silicon, contributing to the development of more efficient electronic devices. chemimpex.comchemimpex.com
Table 1: Role of this compound in Semiconductor Fabrication
| Application Area | Role of (NH₄)₂GeF₆ | Deposition Techniques | Resulting Material | End Product Component |
| Microelectronics | High-purity Germanium source | Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD) | Germanium (Ge) Thin Films | High-Performance Transistors |
The compound is also instrumental in the field of optoelectronics. Germanium films derived from this compound are used to create components like photodetectors and solar cells. americanelements.com This is due to germanium's efficient light absorption characteristics, making it a suitable material for devices that convert light into electrical signals. chemimpex.com The use of this precursor contributes to the development of advanced optical materials that enhance the performance of photonic and electronic devices. chemimpex.com
Engineering of Metal-Organic Frameworks (MOFs) and Porous Materials
A significant area of research involves using the hexafluorogermanate (GeF₆²⁻) anion, derived from sources like this compound, as an inorganic pillar in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netsigmaaldrich.com The introduction of inorganic anions as pillars can create anion-functionalized MOFs with exceptional and highly tunable recognition abilities for different gas molecules. acs.org
Researchers have successfully engineered hybrid ultramicroporous materials by using the hexafluorogermanate (GeF₆²⁻) anion as a pillar to connect metal-organic layers. acs.orgresearchgate.net This strategy allows for the fine-tuning of pore size, shape, and surface chemistry. acs.org By altering the organic linkers and inorganic anions, it is possible to construct materials with specific pore apertures designed to accommodate different guest molecules. acs.org For instance, two such materials, designated GeFSIX-2-Cu-i (ZU-32) and GeFSIX-14-Cu-i (ZU-33), have been synthesized. These materials feature a high density of electronegative GeF₆²⁻ anions decorating the pore surfaces, which enhances their functionality. researchgate.net
The primary application of these GeF₆²⁻-pillared MOFs is in the highly challenging separation of gaseous hydrocarbon isomers, particularly the removal of acetylene (B1199291) (C₂H₂) from ethylene (C₂H₄). acs.orgresearchgate.net Trace amounts of acetylene must be removed to produce polymer-grade ethylene, a critical feedstock in the petrochemical industry. acs.org
The GeFSIX materials demonstrate remarkable efficiency in this separation. ZU-33, for example, has a contracted pore window that effectively blocks larger ethylene molecules while permitting smaller acetylene molecules to be trapped in the pore channels. researchgate.net This results in exceptionally high separation selectivity. researchgate.net Breakthrough experiments have confirmed that these materials can produce 99.9999% pure C₂H₄ from a 1/99 C₂H₂/C₂H₄ mixture in a single step. acs.orgresearchgate.net
Table 2: Performance of GeFSIX-based MOFs in Acetylene/Ethylene Separation
| Material | Organic Linker | C₂H₂/C₂H₄ (1/99) Selectivity | C₂H₂ Volumetric Uptake (at 0.01 bar, 298 K) | C₂H₄ Productivity |
| ZU-32 (GeFSIX-2-Cu-i) | Pyrazine | 67 | - | Up to 1662.1 mL g⁻¹ |
| ZU-33 (GeFSIX-14-Cu-i) | 4,4-Azopyridine | > 1100 | 61.5 cm³ cm⁻³ | Up to 1662.1 mL g⁻¹ |
The high separation efficiency of GeFSIX materials is rooted in specific host-guest interactions. acs.org First-principles density functional theory (DFT) calculations have been used to investigate the binding sites for acetylene molecules. acs.orgresearchgate.net The strong performance is attributed to a combination of:
Strong Hydrogen-Bonding: The highly electronegative GeF₆²⁻ anions form strong hydrogen bonds with the acidic protons of the acetylene molecules. researchgate.net
Cooperative van der Waals (vdW) Interactions: The organic linkers within the contracted pores create strong vdW interactions with the trapped acetylene molecules. acs.orgresearchgate.net
These cooperative interactions lead to a very strong binding of acetylene within the MOF structure, with a calculated static adsorption energy of up to 54.7 kJ mol⁻¹ in ZU-32. acs.org This detailed understanding of intermolecular forces allows for the rational design of new materials with tailored properties for specific gas separation tasks. rsc.org
Catalytic Research Applications
The potential of this compound in catalysis is an emerging area of scientific investigation. Researchers are drawn to its unique chemical composition, which suggests possibilities for its use in facilitating chemical transformations.
Studies are underway to investigate the efficacy of this compound as a catalyst for various organic reactions. smolecule.com The goal of this research is to develop more efficient and sustainable chemical processes. smolecule.com While the compound is recognized for its potential in developing advanced catalysts, specific details regarding its application in particular organic reactions are not extensively documented in publicly available research. chemimpex.com The exploration may also extend to the synthesis of germanium nanoparticles from this compound, which themselves have applications in catalysis. smolecule.com
Investigation as a Solid-State Electrolyte in Advanced Battery Technologies
This compound is being explored as a potential solid-state electrolyte for lithium batteries. smolecule.com This research is driven by the aim to develop new battery technologies that offer higher energy densities and improved safety profiles. smolecule.com Solid-state electrolytes are a critical component in the next generation of batteries, as they can potentially mitigate the risks associated with flammable liquid electrolytes used in conventional lithium-ion batteries.
| Electrolyte Material | Type | Ionic Conductivity (S/cm) at Room Temperature |
|---|---|---|
| Li₁₀GeP₂S₁₂ (LGPS) | Sulfide | ~1.2 x 10⁻² |
| Li₇La₃Zr₂O₁₂ (LLZO) | Oxide | ~1 x 10⁻³ |
| Li₁.₅Al₀.₅Ge₁.₅(PO₄)₃ (LAGP) | NASICON-type Phosphate | ~1 x 10⁻⁴ |
| Polyethylene oxide (PEO) with Li salt | Polymer | ~1 x 10⁻⁶ to 10⁻⁸ |
| This compound ((NH₄)₂GeF₆) | Fluoride (B91410) Salt | Data not available |
Modification of Zeolites and Other Framework Materials
A more established research application of this compound is in the modification of zeolites. Specifically, it is utilized in a process known as dealumination, where aluminum atoms are substituted by germanium atoms in the zeolite framework. This is particularly noted for its use in Y-type zeolites. The primary objective of this modification is to produce high-silica zeolites.
The Si/Al ratio in a zeolite is a critical parameter that dictates many of its properties, including its thermal and hydrothermal stability, acidity, and catalytic behavior. Zeolites with a higher Si/Al ratio generally exhibit enhanced stability, which is crucial for many industrial catalytic processes. The dealumination process using this compound allows for the precise modification of the zeolite's composition to achieve these desired properties.
The table below summarizes the general effects of dealumination on the properties of zeolites.
| Property | Effect of Dealumination | Reason |
|---|---|---|
| Si/Al Ratio | Increases | Removal of framework aluminum. |
| Thermal/Hydrothermal Stability | Increases | Higher Si-O bond energy compared to Al-O bond energy. |
| Unit Cell Size | Decreases | Shorter Si-O bond length compared to Al-O bond length. |
| Brønsted Acidity | Decreases | Reduction in the number of charge-compensating protons associated with framework aluminum. |
| Hydrophobicity | Increases | The framework becomes less polar with fewer aluminum sites. |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic structure and the nature of chemical bonds within ammonium (B1175870) hexafluorogermanate. These calculations are performed on the constituent ions, the ammonium cation (NH₄⁺) and the hexafluorogermanate anion (GeF₆²⁻).
Density Functional Theory (DFT) and Ab Initio Approaches
Density Functional Theory (DFT) is a primary computational method used to investigate materials like ammonium hexafluorogermanate. dp.tech DFT calculations, particularly those that include corrections for dispersion forces (DFT-D), are crucial for accurately modeling systems where non-covalent interactions, such as hydrogen bonding and van der Waals forces, are significant. dp.techscribd.com These interactions play a key role in the crystal structure of (NH₄)₂GeF₆ and its interactions with other molecules.
Ab initio methods, which are calculations based directly on quantum mechanical first principles without empirical parameters, provide a high level of theory for understanding the electronic properties of the ionic species. nih.gov For instance, calculations on the effects of the ammonium ion (NH₄⁺) on the decomposition of other materials have been investigated using ab initio methods like B3P86/6-31G** and B3LYP/6-31G*. nih.gov While not directly on (NH₄)₂GeF₆, these studies demonstrate the applicability of such methods to understand the behavior of the ammonium cation in different chemical environments.
First-principles DFT calculations for materials containing the hexafluorogermanate (GeF₆²⁻) anion often employ the Quantum-Espresso or CASTEP packages. dp.techscribd.com Common approaches involve using the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA). dp.techscribd.com To ensure accuracy, these calculations utilize Vanderbilt-type ultrasoft pseudopotentials and a plane-wave basis set with a specified energy cutoff. dp.techscribd.com
Geometry Optimization and Energetic Analysis of Molecular and Ionic Species
A critical step in computational studies is geometry optimization, where the lowest energy arrangement of atoms in the ionic species is determined. For the hexafluorogermanate anion (GeF₆²⁻), calculations confirm an octahedral geometry, while the ammonium cation (NH₄⁺) has a tetrahedral structure. nist.gov
Energetic analysis provides quantitative data on the strength of interactions. For example, DFT calculations have been used to determine the binding energy of guest molecules with materials functionalized with the GeF₆²⁻ anion. dp.tech The binding energy (E_B) is typically calculated using the following equation, where E(adsorbent + gas) is the total energy of the material with the adsorbed gas molecule, and E(adsorbent) and E(gas) are the energies of the optimized material and the isolated gas molecule, respectively nih.gov:
EB = E(adsorbent) + E(gas) – E(adsorbent + gas)
Such calculations are vital for understanding the thermodynamics of adsorption processes. For instance, the static adsorption energy of acetylene (B1199291) (C₂H₂) in a porous material containing GeF₆²⁻ was calculated to be as high as 54.7 kJ mol⁻¹, indicating strong interactions enabled by cooperative hydrogen bonding and van der Waals forces. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While specific molecular dynamics (MD) simulations for bulk this compound are not extensively documented in the literature, the methodology is well-established for its constituent ions and similar systems. researchgate.netrsc.org MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound, such as ionic diffusion, vibrational motions, and phase transitions.
An MD simulation of (NH₄)₂GeF₆ would involve defining force fields that describe the potential energy of the system as a function of atomic coordinates. These force fields include terms for bond stretching, angle bending, and torsional angles within the ions, as well as non-bonded interactions (van der Waals and electrostatic) between ions. For the ammonium and hexafluorogermanate ions, these parameters could be derived from quantum chemical calculations or taken from established force fields like GAFF2 (General Amber Force Field). researchgate.net Simulations could then be used to study the structural and dynamical properties of the ions in a simulated crystal lattice or in solution. researchgate.netdiva-portal.org
Computational Modeling of Adsorption and Separation Processes in Porous Materials
This compound is a precursor for synthesizing hybrid ultramicroporous materials (HUMs) where the hexafluorogermanate (GeF₆²⁻) anion is a key functional component. dp.technih.gov Computational modeling has been instrumental in understanding and predicting the performance of these materials in gas separation applications, such as the removal of acetylene from ethylene. dp.tech
DFT calculations are used to model the adsorption of gas molecules within the pores of these materials. dp.tech By calculating binding energies and optimized geometries, researchers can identify the specific binding sites and the nature of the host-guest interactions. For example, in GeFSIX-based materials, the electronegative fluorine atoms of the GeF₆²⁻ anion act as strong hydrogen bond acceptors for acidic gases like acetylene. dp.tech
The table below summarizes computational results from a DFT-D study on acetylene (C₂H₂) adsorption in a porous material (ZU-33) functionalized with GeF₆²⁻ anions, demonstrating the strong interactions. dp.tech
| Interaction | Calculated Distance (Å) | Calculated Binding Energy (ΔE) |
|---|---|---|
| C–H···F Hydrogen Bonding | 1.896 and 1.897 | 59.2 kJ mol⁻¹ |
| C₂H₂ with azpy linker | 3.176 and 3.185 |
These computational findings explain the high affinity and selectivity of these materials for acetylene, guiding the design of more efficient adsorbents for industrial gas separations. dp.tech
Theoretical Predictions of Spectroscopic Properties
Theoretical calculations are used to predict and interpret the vibrational spectra (Infrared and Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This aids in the assignment of spectral bands to specific molecular motions.
The calculations are typically performed using DFT methods. researchgate.net For (NH₄)₂GeF₆, the vibrational modes can be considered as the sum of the internal modes of the ammonium (NH₄⁺) cation and the hexafluorogermanate (GeF₆²⁻) anion, plus lattice vibrations.
Expected Vibrational Modes:
Ammonium Cation (NH₄⁺, T_d symmetry): The fundamental vibrations include N-H stretching and H-N-H bending modes.
Hexafluorogermanate Anion (GeF₆²⁻, O_h symmetry): The internal vibration modes are expected below 750 cm⁻¹. The Ge-F stretching and F-Ge-F bending vibrations are characteristic of the anion. biointerfaceresearch.com
The table below lists the characteristic infrared absorption bands for the hexafluorogermanate anion.
| Compound | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| This compound | Ge-F vibrations | ~665 |
| Sodium hexafluorogermanate | Ge-F vibrations | ~666 |
| Barium hexafluorogermanate | Ge-F vibrations | ~667 |
Theoretical studies on isostructural compounds like (N₂H₅)₂SiF₆ show that methods like FP-LAPW (Full-Potential Linearized Augmented Plane Wave) based on DFT can be used to interpret experimental IR and Raman spectra by considering the site symmetry of the ions within the crystal lattice. researchgate.net
Thermodynamic Calculations for Reaction Energetics and Stability
Thermodynamic calculations, based on both experimental calorimetry and theoretical methods, provide essential data on the stability and reaction energetics of this compound.
The molar heat capacity of (NH₄)₂GeF₆ has been measured by adiabatic calorimetry over a temperature range of approximately 5 K to 326 K. nih.gov From these experimental measurements, key thermodynamic functions can be derived. The study found no evidence of phase transitions or metastability within the measured temperature range. nih.govsspc.ie
The table below presents the standard molar thermodynamic functions for this compound at 298.15 K, derived from calorimetric measurements. nih.govsspc.ie
| Thermodynamic Function | Value | Units |
|---|---|---|
| Standard Molar Entropy (Δ₀ᵀSₘ⁰/R) | 36.30 ± 0.04 | Dimensionless |
| Φₘ⁰/R | 17.87 ± 0.03 | Dimensionless |
These experimental thermodynamic values serve as benchmarks for theoretical calculations. Computational methods like DFT can be used to calculate the enthalpies of formation and reaction energies, providing a theoretical basis for the compound's stability and its role in chemical reactions. diva-portal.org
Advanced Characterization Methodologies and Techniques
X-ray Diffraction (XRD) for Structural Determination
X-ray Diffraction (XRD) is a cornerstone technique for determining the crystal structure of ammonium (B1175870) hexafluorogermanate. Research has revealed that this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms depending on the conditions of its formation. researchgate.net At least three distinct phases have been identified: trigonal, cubic, and hexagonal. researchgate.netwikipedia.orgnih.gov
A trigonal phase, identified with the space group P-3m1, was one of the earliest structures to be characterized. researchgate.netnih.gov The cubic modification, belonging to the space group Fm3m, is known to form at elevated temperatures, specifically around 50°C. researchgate.netwikipedia.org More recent studies have identified a hexagonal phase with the space group P6₃mc for single crystals grown at room temperature. researchgate.net
In studies where a polycrystalline layer of ammonium hexafluorogermanate is formed on a germanium wafer, a hexagonal structure is also observed, identified with a P-3m1 space group and a preferential growth orientation along the <101> direction. arxiv.org The diffraction peaks in these layers correspond to specific lattice spacings, confirming the crystalline nature of the compound. arxiv.org
The existence of these different polymorphs highlights the importance of synthesis and environmental conditions on the final structure of the material. Each crystal system possesses unique lattice parameters, which are crucial for understanding the material's properties.
Table 1: Crystallographic Data for this compound Polymorphs
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Notes |
| Trigonal | P-3m1 | 5.85 | 5.85 | 4.775 | 90 | 90 | 120 | Early reported room temperature phase. nih.govicdst.org |
| Hexagonal | P6₃mc | - | - | - | - | - | - | Observed in single crystals grown at room temperature. researchgate.net |
| Cubic | Fm3m | - | - | - | - | - | - | Stable form grown at 50°C. researchgate.netwikipedia.org |
| Hexagonal | P-3m1 | 5.51 | 5.51 | 4.52 | - | - | - | Formed on Ge wafer; cell parameters differ from powder form. arxiv.org |
Note: Dashes indicate data not specified in the cited sources.
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis
Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are utilized to investigate the surface morphology and microscale architecture of this compound. Transmission Electron Microscopy (TEM) would be used for higher-resolution nanostructural analysis, though specific TEM studies on pure this compound are not prominently featured in the reviewed literature.
SEM analysis has been particularly insightful in studies where this compound is formed as a layer on a germanium substrate. These investigations reveal the growth of distinct surface features. The morphology is often characterized by mesa-like, semi-spherical clusters or structures on the surface. arxiv.org These clusters can have diameters ranging from approximately 5 to 10 micrometers. arxiv.org Such analyses are critical for applications in microelectronics and semiconductor fabrication, where the surface topography of deposited films directly impacts device performance. arxiv.orgamericanelements.com
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often coupled with SEM, used for the elemental analysis of a sample. researchgate.net It functions by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam, allowing for the identification and quantification of the elements present. researchgate.net
In the context of this compound layers formed on germanium wafers, EDS has been employed to confirm the elemental composition and distribution. These measurements verify the incorporation of fluorine, nitrogen, and germanium in the intended regions. arxiv.org Quantitative EDS analysis has shown that areas identified as ammonium fluogermanates can contain significant atomic concentrations of fluorine (up to 48%) and nitrogen (up to 16%). arxiv.org This confirms the successful formation of the compound and can also be used to identify the presence of other species, such as oxides, that may form during the reaction process. arxiv.org
Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Energetic Transitions and Decomposition
Thermal analysis techniques are essential for characterizing the energetic properties, stability, and decomposition behavior of this compound. Differential Scanning Calorimetry (DSC) measures heat flow to and from a sample as a function of temperature, identifying phase transitions, while Thermogravimetric Analysis (TGA) measures changes in mass with temperature, indicating decomposition or sublimation. eag.comduke.edu
Adiabatic calorimetry studies, a technique related to DSC, performed on this compound from approximately 5 K to 326 K (-268 °C to 53 °C) have shown no evidence of phase transitions within this range. researchgate.net This indicates a stable crystalline structure at low to ambient temperatures.
Upon heating to higher temperatures, the compound undergoes decomposition. TGA can be used to determine the onset temperature of this process. For related metal-organic frameworks incorporating the hexafluorogermanate anion, TGA has shown thermal stability up to temperatures of 210-245 °C. acs.org For pure this compound, it is reported to sublime at 380 °C. icdst.orgpageplace.de The decomposition process involves the release of hazardous gases, specifically ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF).
Table 2: Thermal Properties of this compound
| Property | Value/Observation | Technique |
| Phase Transitions | No transitions observed from 5 K to 326 K. | Adiabatic Calorimetry |
| Decomposition | Sublimes at 380 °C. | Not specified |
| Decomposition Products | Ammonia (NH₃), Hydrogen Fluoride (HF) | Not specified |
Ellipsometry for Electronic Band Structure Analysis
Ellipsometry is an optical technique used to determine the dielectric properties and electronic band structure of materials. It measures the change in polarization of light upon reflection from a sample surface.
Research employing ellipsometry to study this compound has focused on layers formed on single-crystal germanium wafers. arxiv.org In these studies, the analysis probes the properties of a composite layer that consists of both this compound and a hexagonal α-phase of germanium oxide (α-GeO₂). arxiv.org The results from these measurements are therefore characteristic of the combined germanate layer rather than pure, isolated this compound.
The analysis of the dielectric function derived from ellipsometry data allows for the identification of critical points in the electronic band structure, which correspond to interband transitions. For the fluogermanate layer, the determined energy gaps, such as the first direct gap and the spin-orbit split band, show a relatively close match (within 3 to 5%) to the principal gaps of the underlying bulk germanium substrate. arxiv.org Any discrepancies are attributed to effects like disorder-induced band tailing at the interface between the grown layer and the germanium wafer. arxiv.org
Future Research Directions and Emerging Opportunities
Development of Novel Synthesis Pathways with Enhanced Control
The synthesis of ammonium (B1175870) hexafluorogermanate is a critical area of research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Current synthesis routes, such as the reaction of germanium dioxide with hydrofluoric acid in the presence of ammonia (B1221849) or the precipitation method involving ammonium fluoride (B91410) and germanium tetrafluoride, provide a foundation for further innovation.
Future research is geared towards the development of novel synthesis pathways that offer enhanced control over crystal size, morphology, and purity. Hydrothermal and solvothermal methods, for instance, present opportunities to produce high-purity crystalline materials with tailored properties by carefully controlling reaction parameters. The exploration of greener synthesis approaches, minimizing the use of hazardous reagents and byproducts, is also a significant long-term goal. scispace.com
Exploration of Structure-Property Relationships for Tailored Material Design
Future research will focus on detailed crystallographic studies under various conditions of temperature and pressure to identify potential phase transitions and metastable states. researchgate.net Understanding how doping with other elements or creating solid solutions with similar hexafluorometallate compounds can modify its electronic and optical properties is another promising avenue. This knowledge will enable the tailored design of materials for specific applications, such as phosphors for lighting and displays or materials with specific dielectric properties.
Deepening Understanding of Reaction Mechanisms at the Atomic Level
Investigating the reaction mechanisms of ammonium hexafluorogermanate at the atomic level is essential for optimizing its use in various applications. For example, in the fabrication of semiconductor devices, it serves as a precursor for the deposition of germanium-based thin films through chemical vapor deposition (CVD) and atomic layer deposition (ALD). smolecule.com
Future studies will likely employ advanced in-situ characterization techniques to observe the decomposition pathways and surface reactions of this compound during these deposition processes. Understanding the role of the ammonium and fluoride ions in the reaction kinetics and their influence on the quality of the resulting germanium films is a key research objective. This includes investigating its thermal decomposition, which can release hazardous gases like ammonia and hydrogen fluoride. smolecule.com
Synergistic Integration of Experimental and Computational Approaches
The combination of experimental research with computational modeling offers a powerful strategy for accelerating the discovery and development of new materials and processes involving this compound. nih.govnih.gov Computational methods, such as density functional theory (DFT), can provide insights into the electronic structure, bonding, and reactivity of the compound, complementing experimental findings. nih.gov
Future research will see a greater integration of these approaches. macatamo-group.com For instance, computational screening can be used to predict the properties of novel materials derived from this compound before they are synthesized in the lab. uni-halle.de This synergistic approach can guide experimental efforts, save resources, and provide a deeper, more comprehensive understanding of the material's behavior at a molecular level. nih.govnih.gov
Expansion into Emerging Fields of Quantum Materials and Advanced Functional Ceramics
The unique properties of germanium-containing materials make this compound a person of interest for exploration in emerging technological fields. One such area is the development of quantum materials, where the precise control over material composition and structure can lead to novel electronic and magnetic phenomena.
Furthermore, its use in the production of high-performance ceramics is an area with significant growth potential. chemimpex.com Advanced functional ceramics are critical components in a wide range of technologies, from solid-state batteries to sensors and catalysts. Research into incorporating germanium into ceramic matrices using this compound as a precursor could lead to materials with enhanced thermal stability, mechanical strength, and ionic conductivity. chemimpex.com For instance, its application in substituting aluminum with germanium in Y-type zeolites has been noted. chemicalbook.comthermofisher.com
Conclusion and Academic Outlook
Synthesis of Key Academic Contributions and Research Findings
Ammonium (B1175870) hexafluorogermanate ((NH₄)₂GeF₆) is an inorganic compound that has been the subject of significant academic and industrial interest due to its unique chemical properties and diverse applications. Research has established it as a critical precursor and reagent in various advanced technology sectors.
Key research findings have highlighted its utility as a versatile fluorine source and a germanium precursor. chemimpex.com In materials science, it is instrumental in the development of high-performance ceramics and specialty glasses, where it enhances thermal and mechanical properties. chemimpex.com A significant area of its application is in electronics, particularly in the fabrication of semiconductors. chemimpex.com It serves as a precursor for the deposition of germanium and germanium-containing thin films through methods like Chemical Vapor Deposition (CVD), which are integral to manufacturing transistors and optoelectronic devices such as photodetectors. smolecule.comamericanelements.com
In the field of catalysis, ammonium hexafluorogermanate is notably used to substitute aluminum with germanium in Y-type zeolites, modifying their catalytic and adsorptive properties. lookchem.comchemicalbook.comchemicalbook.com Furthermore, research is actively exploring its potential as a catalyst for various organic reactions and as a solid-state electrolyte in the development of new lithium battery technologies. smolecule.com
The compound also plays a role in analytical chemistry, where it is used as a reagent for the detection and quantification of germanium and as a standard for measuring fluorine content in samples. chemimpex.com Emerging research has pointed towards its potential environmental applications, specifically in the capture and recycling of fluorinated gases. chemimpex.com Its role as a starting material for synthesizing other advanced germanium compounds, such as germanium nanoparticles, has also been established. smolecule.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Chemical Formula | (NH₄)₂GeF₆ | chemimpex.comwikipedia.orgscbt.com |
| Molecular Weight | 222.71 g/mol | chemimpex.comlookchem.com |
| Appearance | White crystalline powder | chemimpex.comamericanelements.comcoleparmer.com |
| Density | 2.564 g/cm³ | chemimpex.comamericanelements.comwikipedia.org |
| Melting Point | 380 °C (sublimes) | chemimpex.comamericanelements.comlookchem.com |
| Solubility | Soluble in water; Insoluble in alcohol | chemicalbook.comwikipedia.orghubbry.com |
| Crystal System | Cubic, Space Group Fm3m | wikipedia.orghubbry.com |
Identification of Remaining Challenges and Unresolved Questions
Despite the well-documented applications of this compound, several challenges and unresolved questions remain, representing fertile ground for future research.
A primary challenge lies in the development of more sustainable and efficient synthesis methods. While traditional methods like direct reaction and precipitation are effective, they often involve hazardous reagents like hydrofluoric acid. smolecule.com The exploration of greener alternatives, such as mechanochemical synthesis, is still in its infancy, with limited direct literature available for this specific compound. smolecule.com Overcoming this requires further investigation to establish viable and scalable green synthesis routes.
Furthermore, while its role as a precursor is established, optimizing the deposition processes (like CVD) to control the purity, thickness, and electronic properties of germanium thin films presents an ongoing challenge. The precise mechanisms of its thermal decomposition are also an area requiring deeper understanding to improve control over these fabrication processes. coleparmer.comthermofisher.com The toxicological properties of the compound have not been fully investigated, which is a critical knowledge gap for ensuring safe handling and environmental stewardship as its applications expand. coleparmer.com
Projected Future Impact on Fundamental and Applied Chemical Research
The future impact of this compound on chemical research is projected to be substantial, particularly in the fields of advanced materials, green chemistry, and energy technology.
In fundamental research, further studies on this compound could provide deeper insights into the structural and electronic properties of hexafluorometallate complexes. Investigating its behavior under extreme conditions of pressure and temperature could reveal novel phases or properties, contributing to a more profound understanding of inorganic solid-state chemistry.
In applied research, the most significant impact is anticipated in the electronics industry. As the demand for more powerful and efficient semiconductors continues to grow, this compound's role as a high-purity germanium precursor will become increasingly crucial. smolecule.comamericanelements.com Its use could facilitate the development of next-generation transistors, solar cells, and optical materials with superior performance characteristics. chemimpex.comsmolecule.comamericanelements.com
The compound is also poised to make a considerable impact on green chemistry. Successful development of its potential for capturing and recycling fluorinated greenhouse gases would offer a tangible solution to an important environmental problem. chemimpex.com Likewise, the advancement of solvent-free mechanochemical synthesis would align its production with the principles of sustainable chemistry. smolecule.com
Finally, should the challenges in its application as a solid-state electrolyte be overcome, this compound could play a pivotal role in the future of energy storage. smolecule.com Its contribution could lead to the development of safer, more energy-dense batteries, which would be transformative for electric vehicles and portable electronics. The continued exploration of its catalytic properties, especially in zeolite modification, will likely lead to new and more efficient industrial chemical processes. lookchem.comchemicalbook.com
Q & A
Q. What are the standard methods for synthesizing ammonium hexafluorogermanate in a laboratory setting?
this compound ((NH₄)₂GeF₆) is synthesized via acid vapor exposure of germanium (Ge) wafers. A validated method involves exposing p-type Ge wafers to vapors of a hydrofluoric acid (HF) and nitric acid (HNO₃) mixture. The reaction proceeds at room temperature, forming a cryptocrystalline layer of (NH₄)₂GeF₆ and α-GeO₂. Post-synthesis, the product is confirmed via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to identify crystallinity and Ge-F vibrational modes (~650 cm⁻¹) .
Q. Which spectroscopic and diffraction techniques are essential for characterizing this compound?
Key techniques include:
- XRD : To confirm the crystalline structure (e.g., cubic symmetry with lattice parameters matching JCPDS standards) .
- FTIR : To detect Ge-F stretching vibrations (600–700 cm⁻¹) and ammonium ion (NH₄⁺) bending modes (~1400 cm⁻¹) .
- Energy-Dispersive Spectroscopy (EDS) : To verify elemental composition (Ge, F, N, O) .
- Scanning Electron Microscopy (SEM) : To analyze surface morphology and interface architecture .
Q. How does the solubility of this compound in polar solvents influence its reactivity in aqueous reactions?
this compound is highly soluble in cold water (74.8 g/100 mL at 20°C) but insoluble in alcohol. This solubility profile enables its use in aqueous-phase reactions, such as precursor solutions for metal-organic frameworks (MOFs). However, rapid dissolution in water necessitates controlled humidity during handling to prevent unintended hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to utilize this compound in the synthesis of ultramicroporous metal-organic frameworks (MOFs)?
(NH₄)₂GeF₆ serves as a fluorinated anion source for MOF synthesis. For example, ZU-36-Ni is prepared by reacting (NH₄)₂GeF₆ with Ni(BF₄)₂·6H₂O and pyrazine in a methanol-water mixture. Key steps:
- Precursor Mixing : Combine (NH₄)₂GeF₆ (99.99% purity) with metal salts and ligands in a 1:1:2 molar ratio.
- Heating : Isolate the solid and heat at 140°C under vacuum for 24 hours to stabilize the framework.
- Validation : Use gas adsorption isotherms (e.g., N₂ at 77 K) to confirm ultramicroporosity (~3.8 Å pore size) .
Q. What strategies can address discrepancies in X-ray diffraction data when analyzing this compound-based compounds?
Discrepancies in XRD patterns (e.g., peak broadening or shifts) may arise from:
- Impurity Phases : Use Rietveld refinement to distinguish between (NH₄)₂GeF₆ and co-formed α-GeO₂ .
- Crystallinity Issues : Optimize synthesis conditions (e.g., HF:HNO₃ ratio, vapor exposure time) to enhance phase purity .
- Anisotropic Effects : Employ synchrotron XRD for high-resolution analysis of lattice distortions .
Q. How can the surface modification of germanium wafers using this compound be optimized for photoluminescence applications?
To enhance photoluminescence (PL) efficiency:
- Etching Parameters : Adjust HF:HNO₃ ratios (e.g., 1:3 v/v) to control porosity and surface defect density.
- Post-Treatment Annealing : Heat-treated (NH₄)₂GeF₆ layers at 300°C in inert atmospheres reduce non-radiative recombination centers.
- Ellipsometry : Measure optical bandgap shifts (e.g., from 0.67 eV for bulk Ge to 1.2–1.8 eV for modified surfaces) to correlate structure with PL intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
